![molecular formula C7H11NO4 B2689506 Dimethyl azetidine-2,2-dicarboxylate CAS No. 2445794-70-5](/img/structure/B2689506.png)
Dimethyl azetidine-2,2-dicarboxylate
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Overview
Description
Dimethyl azetidine-2,2-dicarboxylate is a chemical compound with the CAS Number: 2445794-70-5 . It has a molecular weight of 173.17 . The IUPAC name for this compound is dimethyl azetidine-2,2-dicarboxylate .
Molecular Structure Analysis
The InChI Code for Dimethyl azetidine-2,2-dicarboxylate is 1S/C7H11NO4/c1-11-5(9)7(3-4-8-7)6(10)12-2/h8H,3-4H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
Azetidines, such as Dimethyl azetidine-2,2-dicarboxylate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Dimethyl azetidine-2,2-dicarboxylate is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Aza Paternò–Büchi Reaction : Dimethyl azetidine-2,2-dicarboxylate is a key player in the aza Paternò–Büchi reaction . This photochemical [2 + 2] cycloaddition between an imine and an alkene component efficiently produces functionalized azetidines. Researchers have explored its scope, limitations, and reaction protocols, aiming to overcome challenges associated with this approach. The resulting azetidines can serve as building blocks for complex molecules.
- Pharmacokinetic Enhancement : Incorporating azetidines into pharmaceutical scaffolds has been investigated for improved pharmacokinetics . Dimethyl azetidine-2,2-dicarboxylate derivatives may enhance drug properties, such as bioavailability and metabolic stability.
- Azetidine-Containing Natural Products : Azetidines occur in various natural products. Researchers have used dimethyl azetidine-2,2-dicarboxylate as a precursor to synthesize these complex molecules . For instance, it has been employed in the total synthesis of natural products containing azetidine rings.
- Azetidine-Based Peptide Mimics : Azetidine-containing compounds mimic peptide structures and can interact with biological targets. Dimethyl azetidine-2,2-dicarboxylate derivatives have been explored as potential peptide mimetics for drug discovery .
Synthetic Methodology and Organic Synthesis
Medicinal Chemistry and Drug Design
Natural Product Synthesis
Bioorganic Chemistry and Peptide Mimetics
Safety and Hazards
The safety information for Dimethyl azetidine-2,2-dicarboxylate includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which dimethyl azetidine-2,2-dicarboxylate belongs, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
The mode of action of Dimethyl azetidine-2,2-dicarboxylate involves its interaction with its targets, leading to changes at the molecular level. Azetidines, in general, are known for their unique reactivity that can be triggered under appropriate reaction conditions due to their considerable ring strain .
Biochemical Pathways
Azetidines are known to be used as motifs in drug discovery, polymerization, and chiral templates .
Result of Action
Azetidines are known to be used in organic synthesis and medicinal chemistry, suggesting they may have significant effects at the molecular level .
properties
IUPAC Name |
dimethyl azetidine-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-11-5(9)7(3-4-8-7)6(10)12-2/h8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXYDNBRFHADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl azetidine-2,2-dicarboxylate |
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